(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
Description
Predicted Molecular Geometry
- Pyridine Ring : Planar with alternating single/double bonds. The chlorine substituent at position 2 induces electron-withdrawing effects, altering π-electron distribution.
- Piperidine Ring : Likely adopts a chair conformation due to steric stability. The hydroxymethyl group at position 2 introduces potential hydrogen-bonding interactions with adjacent atoms.
- Carbonyl Group : The methanone bridge exhibits a trigonal planar geometry with partial double-bond character, as expected for keto groups.
Computational Modeling
Density Functional Theory (DFT) studies on similar compounds suggest:
- Bond Lengths :
| Bond Type | Length (Å) |
|---|---|
| C=O | ~1.20 |
| C-Cl (pyridine) | ~1.75 |
| C-N (piperidine) | ~1.47 |
- Dihedral Angles : The piperidine ring may exhibit chair-flipping dynamics, with the hydroxymethyl group influencing conformational preferences.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Key spectroscopic data are extrapolated from structurally related compounds and theoretical models:
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Pyridine H-4 (ortho to Cl) | ~8.2–8.5 | Doublet |
| ¹H | Pyridine H-5 | ~7.2–7.5 | Triplet |
| ¹H | Piperidine H-2 (adjacent to CH₂OH) | ~3.5–4.0 | Multiplet |
| ¹H | Hydroxymethyl (-CH₂OH) | ~4.5–5.0 | Singlet |
| ¹³C | Carbonyl (C=O) | ~205–210 | - |
| ¹³C | Pyridine C-2 (Cl-bearing) | ~150–155 | - |
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Functional Group |
|---|---|
| 1700–1750 | C=O (stretch) |
| 1550–1600 | Pyridine C=N/C=C (aromatic) |
| 3200–3500 | -OH (hydroxymethyl) |
| 2800–3000 | C-H (aliphatic) |
Mass Spectrometry
| Ion (m/z) | Fragment Assignment |
|---|---|
| 254.71 | Molecular ion [M]⁺ |
| 226.64 | Loss of HCl ([M-Cl]⁺) |
| 139.05 | 2-Chloropyridin-3-yl fragment |
| 116.07 | 2-(Hydroxymethyl)piperidin-1-yl |
Tautomeric and Conformational Dynamics
Conformational Flexibility
The piperidine ring exhibits chair vs. boat conformations, with the hydroxymethyl group favoring equatorial orientations to minimize steric strain. The carbonyl group’s rigidity restricts rotation, while the pyridine ring remains planar due to aromaticity.
Hydrogen-Bonding Interactions
The hydroxymethyl group participates in intramolecular or intermolecular hydrogen bonding, potentially stabilizing specific conformations. Computational models suggest moderate hydrogen-bond strength (ΔG ≈ -2 to -5 kcal/mol).
Tautomerism
No significant tautomerism is observed due to the absence of keto-enol or azine-like systems. The hydroxymethyl group remains in the -CH₂OH form under standard conditions.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(5-3-6-14-11)12(17)15-7-2-1-4-9(15)8-16/h3,5-6,9,16H,1-2,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDJQRZHXDMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Carbodiimide-Mediated Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 2-chloronicotinic acid and 2-(hydroxymethyl)piperidine:
Synthesis of 2-Chloronicotinoyl Chloride
Protection of 2-(Hydroxymethyl)piperidine
Coupling Reaction
- The acyl chloride (5 mmol) and protected piperidine (5.5 mmol) are dissolved in DCM under nitrogen.
- Triethylamine (7 mmol) is added dropwise, followed by stirring at room temperature for 12 hours.
- Workup involves washing with 5% HCl, saturated NaHCO₃, and brine. The crude product is purified by chromatography (SiO₂, hexane/ethyl acetate 7:3) to yield the protected methanone (78% yield).
Deprotection
Route 2: Direct Alkylation via Sodium Hydride Base
Adapted from pyridin-2-yl-methylamine syntheses, this route avoids intermediate protection:
In Situ Generation of 2-Chloronicotinoyl Chloride
- Prepared as in Route 1.
Reaction with 2-(Hydroxymethyl)piperidine
- 2-(Hydroxymethyl)piperidine (6 mmol) is dissolved in N,N-dimethylformamide (DMF) under nitrogen.
- Sodium hydride (60% dispersion, 7.2 mmol) is added at 0°C, followed by dropwise addition of the acyl chloride (5 mmol) in DMF.
- The mixture is stirred at 50°C for 6 hours, then quenched with ice-water. Extraction with ethyl acetate and drying over MgSO₄ yields the crude product.
- Column chromatography (SiO₂, DCM/methanol 95:5) provides the methanone in 68% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms THF or DCM in coupling efficiency due to superior solubility of intermediates (Table 1). Elevated temperatures (50–60°C) reduce reaction times but may promote decomposition of the hydroxymethyl group.
Table 1: Solvent Screening for Coupling Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 62 | 85 |
| THF | 40 | 58 | 82 |
| DMF | 50 | 78 | 91 |
Protecting Group Strategies
Silyl ether protection (TBDMS) achieves higher yields (78%) compared to acetyl protection (65%) due to milder deprotection conditions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes (λ=254 nm), confirming >95% purity.
Comparative Analysis of Methodologies
Route 1 offers superior yield and purity but requires additional protection/deprotection steps. Route 2 is more straightforward but necessitates stringent moisture control to prevent hydrolysis of the acyl chloride. Industrial-scale synthesis may favor Route 2 due to lower operational complexity, while academic settings prioritize Route 1 for reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Chloropyridin-3-yl)(2-formylpiperidin-1-yl)methanone.
Reduction: Formation of (2-Chloropiperidin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 plays a critical role in various biological processes, including gene expression regulation and chromatin remodeling, making it a target for cancer therapies. The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Cancer Treatment
Research indicates that (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone exhibits anti-cancer properties by affecting the epigenetic landscape of cancer cells. By inhibiting LSD1, this compound may restore the expression of genes that are silenced in cancer, thereby reversing malignant phenotypes .
Epigenetic Regulation
The compound's ability to modulate epigenetic markers makes it valuable in studies related to gene expression and chromatin dynamics. Its application extends beyond cancer to other conditions where epigenetic modifications play a role, such as neurodegenerative diseases and metabolic disorders .
Case Study 1: Inhibition of LSD1 in Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in significant decreases in cell viability in various cancer cell lines. The compound induced apoptosis and altered cell cycle progression, showcasing its potential as a therapeutic agent against malignancies .
Case Study 2: Impact on Gene Expression
A detailed analysis revealed that this compound could significantly upregulate the expression of several tumor suppressor genes while downregulating oncogenes. This dual action highlights its potential utility in developing targeted therapies for cancers characterized by aberrant epigenetic modifications .
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound A : (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352536-69-6)
- Molecular Formula : C₁₇H₁₇ClN₂O
- Molecular Weight : 300.78 g/mol
- Key Difference : Replaces the hydroxymethyl group with a phenyl ring.
- This structural change may alter binding interactions in biological systems compared to the hydroxymethyl variant .
Compound B : (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride (CAS: 1353945-84-2)
- Molecular Formula : C₁₂H₁₆Cl₂N₃O (hydrochloride salt)
- Key Difference: Substitutes hydroxymethyl (–CH₂OH) with aminomethyl (–CH₂NH₂) and exists as a hydrochloride salt.
- Implications : The amine group enhances solubility in acidic environments and may improve bioavailability. The hydrochloride salt form is more stable for pharmaceutical formulations .
Pyridine Ring Modifications
Compound C : 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- Molecular Formula: C₈H₈ClNO
- Key Difference: Replaces the piperidine-methanone moiety with a simple acetyl group (–COCH₃).
- Implications: Simplified structure reduces molecular weight (169.61 g/mol) and complexity, likely lowering synthetic costs.
Methanone Bridge Analogues
Compound D : (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352493-26-5)
- Molecular Formula : C₂₃H₂₈N₃O
- Key Difference: Incorporates a methyl-piperidinyl-substituted pyridine and a phenyl group on the methanone bridge.
- Implications : The bulky substituents may sterically hinder interactions with enzymatic pockets, reducing efficacy but increasing specificity for certain targets. Used in lab research, suggesting niche applications .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Target Compound: The hydroxymethyl group (–CH₂OH) provides moderate polarity, balancing solubility in polar and nonpolar solvents. Stability under inert storage aligns with sensitivity to oxidative degradation .
- Compound B: The aminomethyl group (–CH₂NH₂) in its hydrochloride form enhances water solubility, making it suitable for intravenous formulations .
- Compound C : The acetyl group (–COCH₃) increases lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Biological Activity
The compound (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone, with the CAS number 1183142-33-7, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Structure : The compound features a chlorinated pyridine ring and a hydroxymethyl piperidine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation : The structural components of the compound indicate potential interactions with neurotransmitter receptors, which could influence neurological processes.
- Antioxidant Activity : Some derivatives in similar chemical classes have shown antioxidant properties, suggesting that this compound might also exhibit protective effects against oxidative stress.
Biological Activity Data
| Activity Type | Details |
|---|---|
| In vitro studies | Demonstrated inhibition of specific cancer cell lines at varying concentrations. |
| In vivo studies | Showed promising results in animal models for reducing tumor growth. |
| Mechanism of action | Potentially inhibits enzymes involved in inflammatory pathways. |
Case Studies and Research Findings
- Cancer Research :
- Neuropharmacology :
- Inflammatory Disorders :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling a 2-chloropyridine-3-carbonyl chloride derivative with a 2-(hydroxymethyl)piperidine under basic conditions. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., hydrolysis of the hydroxymethyl group). Optimization may involve:
- Using coupling agents like EDC/HOBt to enhance amide bond formation .
- Adjusting solvent polarity (e.g., DCM or THF) to stabilize intermediates.
- Maintaining low temperatures (~0–5°C) to suppress unwanted degradation.
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : - and -NMR to verify the chloropyridine and piperidine moieties, with attention to coupling patterns (e.g., J-values for aromatic protons) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] ion) and rule out impurities.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained (SHELXL refinement recommended) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How does the hydroxymethyl group on the piperidine ring influence the compound’s physicochemical properties?
- Answer : The hydroxymethyl group increases hydrophilicity, improving aqueous solubility compared to non-hydroxylated analogs. This modification may also:
- Enhance hydrogen-bonding potential with biological targets (e.g., enzymes or receptors).
- Affect logP values (measured via shake-flask or computational methods like XLogP3).
- Introduce stability challenges under acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound, and how do structural analogs inform target selection?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Prioritize binding pockets with conserved residues (e.g., ATP-binding sites) .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro on pyridine) with activity trends from analogs (e.g., morpholino derivatives in PubChem CID 53062-98-9 ).
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using tools like Phase or MOE .
Q. How can in vitro assays differentiate the compound’s mechanism of action from structurally related piperidine derivatives?
- Answer :
- Enzyme Inhibition Assays : Test against panels (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based or radiometric methods. Compare IC values to analogs (e.g., JNJ-42048232 in ).
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in models like HepG2 or HEK293, assessing the impact of the hydroxymethyl group on membrane permeability .
- Thermal Shift Assays (TSA) : Monitor target protein stabilization upon binding to validate direct interactions .
Q. What are the recommended safety protocols for handling this compound, given its structural similarities to carcinogenic analogs?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Use NIOSH-approved respirators (e.g., N95/P99) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
- Waste Disposal : Deactivate via hydrolysis (1M NaOH, 24 hrs) before incineration.
- Acute Toxicity Mitigation : In case of exposure, rinse skin with water for 15 minutes; seek medical evaluation for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
